molecular formula C16H24N2O B247999 N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE

N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE

Cat. No.: B247999
M. Wt: 260.37 g/mol
InChI Key: DZAXOXWUFFGOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring attached to a propanamide moiety, with a 3,5-dimethylphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE typically involves the reaction of 3,5-dimethylphenylamine with a suitable piperidine derivative. One common method is the acylation of 3,5-dimethylphenylamine with 3-piperidinopropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)-3-piperidinopropanamide
  • N-(3,4-Dimethylphenyl)-3-piperidinopropanamide
  • N-(2,5-Dimethylphenyl)-3-piperidinopropanamide

Uniqueness

N~1~-(3,5-DIMETHYLPHENYL)-3-PIPERIDINOPROPANAMIDE is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for molecular targets compared to other similar compounds .

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C16H24N2O/c1-13-10-14(2)12-15(11-13)17-16(19)6-9-18-7-4-3-5-8-18/h10-12H,3-9H2,1-2H3,(H,17,19)

InChI Key

DZAXOXWUFFGOSN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2CCCCC2)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2CCCCC2)C

Origin of Product

United States

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